molecular formula C16H13NO2 B11864350 1H-Indole, 1-(4-methoxybenzoyl)- CAS No. 52498-87-0

1H-Indole, 1-(4-methoxybenzoyl)-

Cat. No.: B11864350
CAS No.: 52498-87-0
M. Wt: 251.28 g/mol
InChI Key: JHBJNRSAHCAKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Indol-1-yl)(4-methoxyphenyl)methanone is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-1-yl)(4-methoxyphenyl)methanone typically involves the reaction of an indole derivative with a methoxybenzoyl chloride. One common method includes dissolving N-(3-ethylmorpholine)-5-methoxy indole in anhydrous dichloromethane, followed by the addition of 4-methoxy benzoyl chloride and aluminium chloride under nitrogen atmosphere. The reaction mixture is stirred at room temperature, and the product is purified using column chromatography .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

    Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives, including 1H-Indole, 1-(4-methoxybenzoyl)-.

  • Mechanism of Action : Indoles can inhibit bacterial growth by interfering with essential cellular processes. For instance, they may target bacterial enzymes or disrupt cell membrane integrity.
  • Case Study : In a study focusing on indole derivatives, compounds were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This suggests that 1H-Indole, 1-(4-methoxybenzoyl)- could exhibit similar or enhanced antimicrobial efficacy.

Cancer Therapeutics

The potential of indole derivatives in cancer treatment is well-documented, particularly their role in targeting estrogen-dependent neoplasms.

  • Estrogen Receptor Modulation : Research indicates that certain indole derivatives can down-regulate estrogen receptor expression, which is crucial in treating breast and ovarian cancers . The structural features of 1H-Indole, 1-(4-methoxybenzoyl)- may allow it to act similarly.
  • Case Study : A specific indole derivative demonstrated substantial selectivity towards malignant colonic cells while sparing healthy cells, indicating its potential for targeted cancer therapy .

Synthesis and Structural Variability

The synthesis of 1H-Indole, 1-(4-methoxybenzoyl)- can be achieved through various methods that allow for the introduction of different functional groups. This variability can lead to compounds with enhanced bioactivity.

  • Synthetic Pathways : Recent advancements have shown efficient one-pot reactions that yield high-purity indole derivatives . These methods facilitate the exploration of structure-activity relationships (SAR), which are crucial for optimizing therapeutic efficacy.
Compound Activity MIC (µg/mL) Target Pathogen
1H-Indole, 1-(4-methoxybenzoyl)-Antimicrobial≤0.25MRSA
N-(4-aminobenzyl)-N-(4-hydroxybenzyl)-2-(1H-indol-3-yl)acetamideAnticancerNot specifiedHT29 (Colonic cancer)
Novel indole derivativesEstrogen receptor modulationNot specifiedEstrogen-dependent neoplasms

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of indole derivatives to various biological targets. These studies provide insights into the interactions at the molecular level.

  • Binding Affinity : In silico studies indicated favorable binding energies for certain indoles with DNA gyrase and other proteins involved in bacterial replication . This suggests that modifications to the indole structure could enhance binding and efficacy against pathogens.

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets, influencing pathways related to cell growth, apoptosis, and immune response. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: (1H-Indol-1-yl)(4-methoxyphenyl)methanone stands out due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

1H-Indole, 1-(4-methoxybenzoyl)-, a compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol, belongs to the indole family characterized by its bicyclic structure comprising a benzene ring fused to a pyrrole ring. The presence of a methoxy group at the 4-position of the benzoyl moiety significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 1H-Indole, 1-(4-methoxybenzoyl)- exhibits notable antimicrobial activity. In particular, compounds structurally related to this indole derivative have been investigated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A study identified several derivatives with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameMIC (µg/mL)Activity Type
1H-Indole, 1-(4-methoxybenzoyl)-N/APotentially active
5-Chloro-3-(1-(4-methoxybenzyl)-1H-imidazol-5-yl)-1H-indole≤0.25Anti-MRSA
3-Substituted-1H-imidazol-5-yl-1H-indoles≤0.25Anti-MRSA
5-Phenyl-1H-imidazoleN/ASelective antifungal

The biological activity of 1H-Indole, 1-(4-methoxybenzoyl)- is largely attributed to its ability to interact with various molecular targets within microbial cells. These interactions may inhibit critical enzymes or pathways involved in bacterial growth and survival. For instance, similar compounds have shown inhibition of extracellular signal-regulated kinases (ERK1/2), which are essential for cell proliferation and survival.

Anti-inflammatory and Anticancer Properties

Indole derivatives have also been explored for anti-inflammatory and anticancer activities. The structural features of indoles allow them to modulate various signaling pathways involved in inflammation and tumorigenesis. Compounds related to 1H-Indole, 1-(4-methoxybenzoyl)- have demonstrated potential in reducing inflammatory markers and inhibiting cancer cell proliferation in vitro .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of an in-house library of indole derivatives, several compounds were evaluated for their antimicrobial properties against MRSA and other pathogens. The study highlighted that specific substitutions on the indole ring significantly enhanced antimicrobial activity while maintaining low cytotoxicity levels towards human cells .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of indole derivatives, including those similar to 1H-Indole, 1-(4-methoxybenzoyl)-. Results indicated that these compounds could induce apoptosis in cancer cell lines through activation of caspase pathways and modulation of cell cycle progression .

Properties

CAS No.

52498-87-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

indol-1-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3

InChI Key

JHBJNRSAHCAKEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.